molecular formula C10H20N2O3 B2963906 tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate CAS No. 1622091-60-4

tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate

Cat. No.: B2963906
CAS No.: 1622091-60-4
M. Wt: 216.281
InChI Key: IKOFBENHDYRWLW-UHFFFAOYSA-N
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Description

“tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1622091-60-4 . It has a molecular weight of 216.28 .


Synthesis Analysis

The synthesis of this compound can be relatively complex. One method involves reacting the corresponding aminomethanol with epichlorohydrin under appropriate conditions to form 3-(aminomethyl)oxetan-3-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7,11H2,1-3H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

The compound can undergo several reactions. For instance, the protected amine intermediate can be reacted with sodium borohydride in methanol to reduce the aldehyde group to a primary alcohol. The primary alcohol can then be reacted with acetic acid and hydrochloric acid to form the oxetane ring.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 216.28 . It is typically a colorless or white solid . It is soluble in some organic solvents, such as ethanol and dimethylformamide (DMF) .

Scientific Research Applications

Synthesis and Chemical Reactions

tert-Butyl ((3-(aminomethyl)oxetan-3-yl)methyl)carbamate serves as an important intermediate in various chemical syntheses, demonstrating its versatility in organic chemistry. It has been utilized in the preparation and Diels-Alder reaction of 2-amido substituted furans, indicating its role in the synthesis of heterocyclic compounds. This compound's ability to undergo rearrangements, alkylation, and cycloaddition reactions showcases its potential in creating diverse molecular architectures (Padwa, Brodney, & Lynch, 2003).

Photocatalysis and Cascade Reactions

The compound has been employed in photoredox-catalyzed cascade reactions, illustrating its use in innovative synthetic strategies. Specifically, it has been involved in the amination of o-hydroxyarylenaminones, leading to the formation of 3-aminochromones. This process highlights its application in constructing complex molecules under mild conditions, thereby expanding its utility in synthetic organic chemistry (Wang et al., 2022).

Intermediate in Biologically Active Compounds

This chemical entity has been recognized as a crucial intermediate in the synthesis of biologically active compounds. Its incorporation into synthetic routes, as seen in the production of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, underscores its significance in medicinal chemistry. The streamlined synthesis of this intermediate, with an optimized method yielding high overall efficiency, underpins its value in the pharmaceutical industry (Zhao, Guo, Lan, & Xu, 2017).

Metalation and Alkylation Studies

Research into the metalation and alkylation reactions between silicon and nitrogen in tert-butyl carbamate derivatives highlights the compound's utility in silicon-based chemistry. The study of these reactions provides insights into the synthesis of α-functionalized α-amino silanes, showcasing the compound's application in the development of organosilicon compounds (Sieburth, Somers, & O'hare, 1996).

Crystal Structure and Hydrogen Bonding Analysis

The examination of carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, through crystallographic studies reveals the compound's role in understanding molecular interactions and crystal packing. The analysis of hydrogen bonds and molecular electrostatic potential surfaces in these structures contributes to the broader knowledge of molecular assembly and design (Das et al., 2016).

Safety and Hazards

The compound is intended for industrial or scientific research purposes only. It should not be used for medical purposes, and it is not suitable for human or animal consumption .

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)oxetan-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-10(4-11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOFBENHDYRWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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